

# An In-depth Technical Guide to 5-Fluoro-2-hydrazinylpyridine

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## Compound of Interest

Compound Name: 5-Fluoro-2-hydrazinylpyridine

Cat. No.: B130646

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-Fluoro-2-hydrazinylpyridine**. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

## Core Chemical Properties

**5-Fluoro-2-hydrazinylpyridine** is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a fluorine atom and a hydrazine group on the pyridine ring imparts unique reactivity and makes it a key intermediate in the synthesis of various biologically active compounds.<sup>[1]</sup>

The fundamental physicochemical properties of **5-Fluoro-2-hydrazinylpyridine** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> FN <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	127.12 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	(5-fluoropyridin-2-yl)hydrazine	<a href="#">[2]</a>
CAS Number	145934-90-3	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[1]</a>
Melting Point	145-149 °C	<a href="#">[1]</a>
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	54.17 Å <sup>2</sup>	<a href="#">[3]</a>
logP	-0.0718	<a href="#">[3]</a>

The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and a hydrazine group (-NHNH<sub>2</sub>) at the 2-position.[\[1\]](#) The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which influences the electron density of the pyridine ring and affects its reactivity in electrophilic substitution reactions.[\[1\]](#) The hydrazine group is a potent nucleophile and can participate in various condensation reactions.[\[1\]](#)

Identifier	String	Source(s)
SMILES	<chem>C1=CC(=NC=C1F)NN</chem>	<a href="#">[2]</a>
InChI	InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)	<a href="#">[2]</a>
InChIKey	XGEZFYOWXLYYNM-UHFFFAOYSA-N	<a href="#">[2]</a>

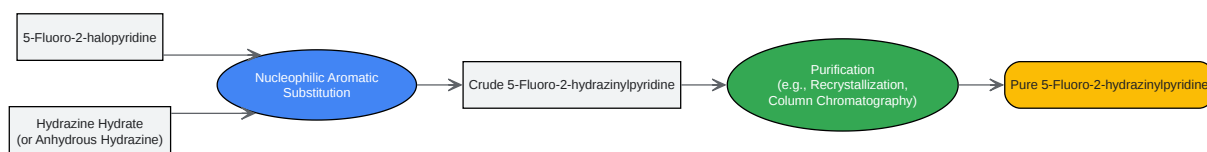
## Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of **5-Fluoro-2-hydrazinylpyridine**.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and hydrazine substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant ( $^1J_{\text{C-F}}$ ).
- IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key peaks would include N-H stretching vibrations from the hydrazine group (typically in the  $3200\text{--}3400\text{ cm}^{-1}$  region) and C-F stretching vibrations.
- Mass Spectrometry: Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass should correspond to its molecular formula ( $\text{C}_5\text{H}_6\text{FN}_3$ ).<sup>[2]</sup> High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.<sup>[4]</sup>

## Synthesis and Reactivity

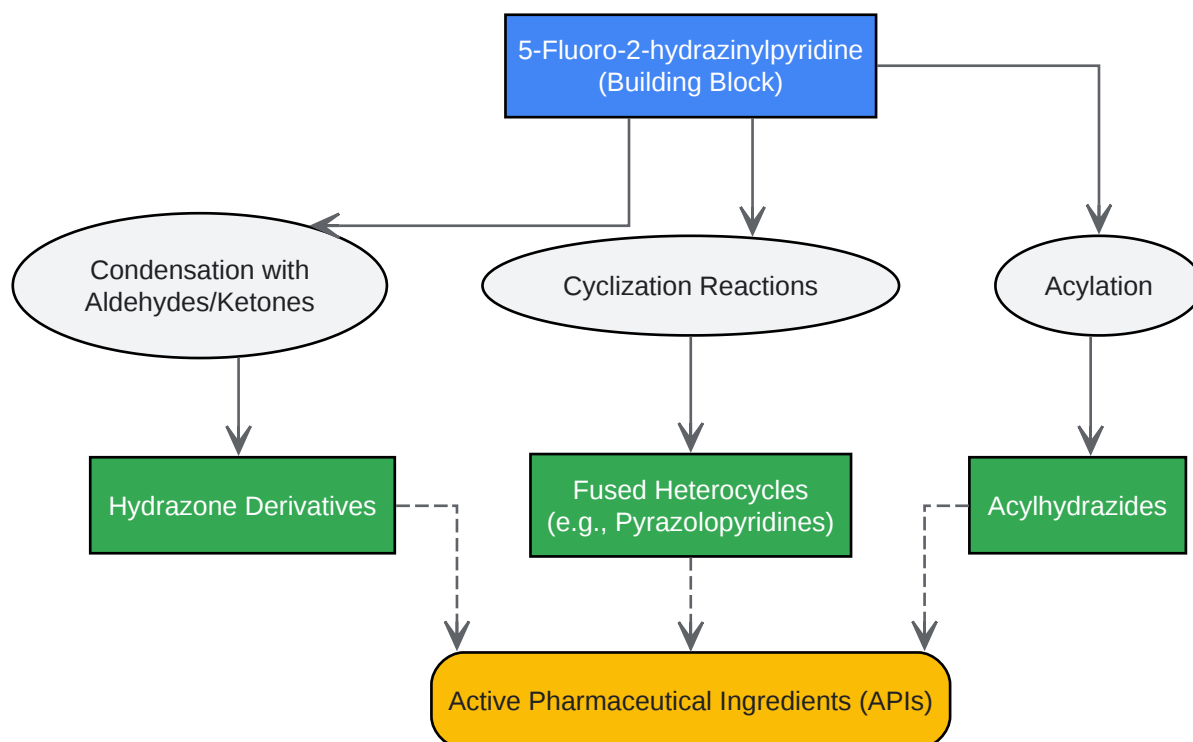
**5-Fluoro-2-hydrazinylpyridine** is commonly synthesized via a nucleophilic aromatic substitution reaction. The process typically involves reacting a 5-fluoro-2-halopyridine (where the halogen is often chlorine or bromine) with a hydrazine reagent, such as anhydrous hydrazine or hydrazine hydrate.<sup>[1][5]</sup>



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Caption: General workflow for the synthesis of **5-Fluoro-2-hydrazinylpyridine**.

The chemical reactivity of **5-Fluoro-2-hydrazinylpyridine** is dominated by the hydrazine moiety. This group is highly nucleophilic and readily reacts with electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form hydrazones.[1] This reactivity is fundamental to its use as a building block for constructing more complex heterocyclic systems, which are prevalent in many pharmaceutical agents. The fluorine atom on the pyridine ring modulates the electronic properties of the molecule and can influence its metabolic stability and binding affinity in biological systems.[1]



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Caption: Role of **5-Fluoro-2-hydrazinylpyridine** as a versatile intermediate in drug synthesis.

## Experimental Protocol: Synthesis Example

The following is a representative protocol for the synthesis of **5-Fluoro-2-hydrazinylpyridine**. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- 5-Fluoro-2-chloropyridine

- Hydrazine hydrate (64% in water)
- Ethanol
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Standard glassware for workup and purification

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 5-fluoro-2-chloropyridine (1.0 eq.) in ethanol.
- **Addition of Reagent:** To the stirred solution, add hydrazine hydrate (3.0-5.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.
- **Reaction:** Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
- **Isolation:** Add water to the residue to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **5-Fluoro-2-hydrazinylpyridine**.

## Safety and Handling

**5-Fluoro-2-hydrazinylpyridine** is classified as a hazardous substance and must be handled with care.<sup>[2]</sup>

GHS Hazard Classification:<sup>[2]</sup>

- Acute Toxicity, Oral: Harmful if swallowed (Category 4).[2]
- Acute Toxicity, Dermal: Harmful in contact with skin (Category 4).[2]
- Skin Irritation: Causes skin irritation (Category 2).[2]
- Eye Irritation: Causes serious eye irritation (Category 2).[2]
- Acute Toxicity, Inhalation: Harmful if inhaled (Category 4).[2]

#### Handling Recommendations:

- Use in a well-ventilated area or a fume hood.[1][6]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.  
[1][6]
- Avoid breathing dust, fumes, or vapors.[6]
- Wash hands thoroughly after handling.[7]
- Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][7]

## Applications in Research and Development

**5-Fluoro-2-hydrazinylpyridine** is a key intermediate in the pharmaceutical industry.[1] Its unique structure allows for its incorporation into a wide range of drug candidates. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where the pyridine scaffold is a common pharmacophore. The development of synthetic routes to related hydrazinyl pyridine intermediates is an active area of process chemistry research, aiming for cost-effective and scalable production.[8]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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